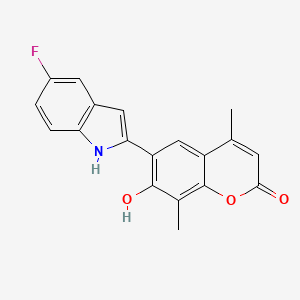![molecular formula C24H25NO6 B11146870 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11146870.png)
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarins and amino acid derivatives, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple steps:
-
Synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
Starting Materials: 3,4-dimethylphenol and ethyl acetoacetate.
Reaction Conditions: The reaction is catalyzed by a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the coumarin core.
-
Formation of N-[(benzyloxy)carbonyl]norvaline
Starting Materials: Norvaline and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
-
Coupling Reaction
Starting Materials: 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate and N-[(benzyloxy)carbonyl]norvaline.
Reaction Conditions: The coupling is typically facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the carbonyl group in the coumarin ring can yield dihydrocoumarins, which may have different biological activities.
-
Substitution
- The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Coumarin derivatives are known to inhibit enzymes like tyrosinase and acetylcholinesterase, making them useful in studying enzyme kinetics and developing enzyme inhibitors.
Medicine
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Coumarin derivatives are being investigated for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
Industry
Fluorescent Probes: Coumarins are used as fluorescent probes in biochemical assays and imaging techniques due to their strong fluorescence properties.
作用機序
The biological activity of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit tyrosinase by chelating the copper ions in the enzyme’s active site.
Cell Signaling Pathways: It can modulate cell signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar coumarin structure but with different substituents, leading to variations in biological activity.
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and used in various biochemical assays.
Coumarin-3-carboxylic acid: Another coumarin derivative with applications in medicinal chemistry.
Uniqueness
3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to the combination of the coumarin core with an amino acid derivative, which may enhance its biological activity and specificity towards certain molecular targets.
特性
分子式 |
C24H25NO6 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C24H25NO6/c1-4-8-20(25-24(28)29-14-17-9-6-5-7-10-17)23(27)30-18-11-12-19-15(2)16(3)22(26)31-21(19)13-18/h5-7,9-13,20H,4,8,14H2,1-3H3,(H,25,28) |
InChIキー |
QLVKXMHVRXJKNJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[3-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11146788.png)
![7-Methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146790.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol](/img/structure/B11146798.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146811.png)

![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11146823.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11146831.png)
![1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146836.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146839.png)
![5-(3,4-diethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146846.png)
![5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11146854.png)
![N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11146855.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11146861.png)
![4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B11146871.png)
